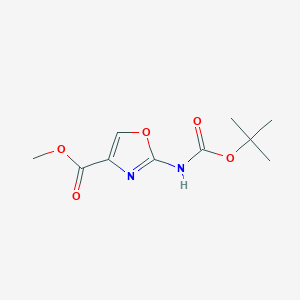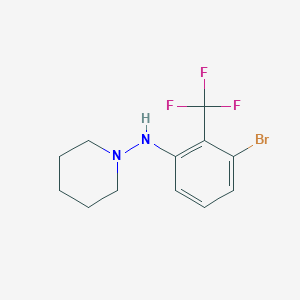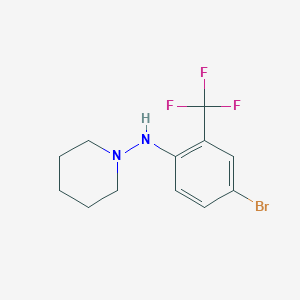
2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid methyl ester
Descripción general
Descripción
“2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid methyl ester” is a chemical compound with the IUPAC name methyl 4-((tert-butoxycarbonyl)amino)oxazole-2-carboxylate . It has a molecular weight of 242.23 .
Physical And Chemical Properties Analysis
The compound is an off-white solid . It has a molecular weight of 242.23 .Aplicaciones Científicas De Investigación
Synthesis and Transformations
2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid methyl ester is instrumental in the synthesis and transformation of various chemical compounds. For instance, it serves as a chiral unit in the synthesis of novel cyclic depsipeptides like Lyngbyabellin A, showing moderate cytotoxicity against specific cells. The chiral thiazole unit derived from this compound exhibits high enantiomeric excess, indicating its potential in synthesizing optically pure compounds (Wang et al., 2013).
Methodology Development
Considerable research has focused on developing methodologies for synthesizing and modifying this compound. For example, a practical synthesis methodology for dipeptido-mimetics used in inhibiting specific enzymes was developed, demonstrating the compound's relevance in creating biologically active molecules (Lauffer & Mullican, 2002). Similarly, a selective directed hydrogenation method was established to yield single diastereomers of related compounds, emphasizing the compound's role in stereoselective synthesis (Smith et al., 2001).
Enantioselective Synthesis
The compound has been used in the enantioselective synthesis of structurally complex molecules. A notable example is its role in synthesizing methyl esters with high optical purity via Pd–catalyzed amide coupling, which is crucial for constructing macrocyclic azole peptides and studying their properties (Magata et al., 2017).
Structural Characterization
Structural characterization and theoretical studies have been conducted on derivatives of this compound to understand its conformation and chemical behavior in different states. For example, studies have examined its crystalline state structure and compared it with gas phase calculations, providing insights into its chemical and physical properties (Ejsmont et al., 2007).
Propiedades
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-10(2,3)17-9(14)12-8-11-6(5-16-8)7(13)15-4/h5H,1-4H3,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFNJXVRLFAGBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butoxycarbonylamino-oxazole-4-carboxylic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester](/img/structure/B1401687.png)


![(4-Chloro-phenyl)-[4-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B1401691.png)
![{6-[4-(2-Chloro-pyrimidin-4-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-dimethyl-amine](/img/structure/B1401694.png)





![[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-benzyl]-diethyl-amine](/img/structure/B1401703.png)
![[5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester](/img/structure/B1401704.png)